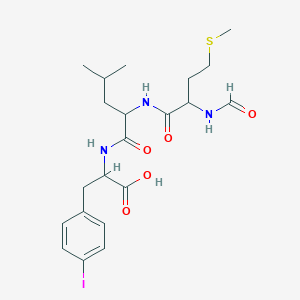

N-甲酰-甲硫氨酸-亮氨酸-对碘苯丙氨酸

描述

This compound is a derivative of the naturally occurring N-Formyl-Met-Leu-Phe, which is known for its role as a potent chemotactic factor for polymorphonuclear leukocytes (PMNs) and macrophages . The addition of an iodine atom to the phenylalanine residue enhances its utility in various biochemical assays and research applications.

科学研究应用

N-Formyl-Met-Leu-p-iodo-Phe is widely used in scientific research due to its chemotactic properties. Some of its applications include:

Chemotaxis Assays: Used to study the chemotactic response of neutrophils and other leukocytes.

Receptor Binding Studies: Employed in the investigation of formyl peptide receptors (FPRs) on immune cells.

Inflammation Research: Utilized to understand the mechanisms of inflammation and immune response.

Signal Transduction Studies: Helps in elucidating the signaling pathways activated by chemotactic peptides.

作用机制

Target of Action

The primary target of N-Formyl-Met-Leu-p-iodo-Phe is the formyl peptide receptor 1 (FPR1) . FPR1 is mainly localized on polymorphonuclear and mononuclear phagocytes . This receptor plays a crucial role in the chemotaxis of these cells .

Mode of Action

N-Formyl-Met-Leu-p-iodo-Phe acts as an agonist at the formyl peptide receptor 1 (FPR1) . It interacts with FPR1, leading to the activation of the receptor . This activation results in a series of intracellular changes, including the promotion of adhesion, polymerization of F-actin, and Fcγ receptor-mediated phagocytosis .

Biochemical Pathways

Upon activation of FPR1, N-Formyl-Met-Leu-p-iodo-Phe influences several biochemical pathways. It induces chemotaxis in phosphoinositide 3-kinase γ (PI3K)γ -/- neutrophils . It also promotes the release of intracellular Ca^2+ . These changes in the cellular environment lead to downstream effects such as increased respiratory rate, secretion of lysosomal enzymes, and production of superoxide anion .

Pharmacokinetics

Its solubility in acetic acid suggests that it may have good bioavailability .

Result of Action

The activation of FPR1 by N-Formyl-Met-Leu-p-iodo-Phe leads to a variety of molecular and cellular effects. It acts as an inflammatory agent and activates polymorphonuclear leukocytes (PMNs) without the formation of 5-hydroxyicosatetraenoic acid (5-HETE) and leukotriene B4 (LTB4) . It also inhibits adenylate cyclase .

Action Environment

The action of N-Formyl-Met-Leu-p-iodo-Phe can be influenced by various environmental factors. For instance, the presence of pertussis toxin can inhibit its effects on neutrophils

生化分析

Biochemical Properties

N-Formyl-Met-Leu-p-iodo-Phe plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it induces chemotaxis in phosphoinositide 3-kinase γ (PI3K)γ -/- neutrophils, promotes adhesion, polymerization of F-actin, Fcγ receptor-mediated phagocytosis, and intracellular Ca 2+ release .

Cellular Effects

N-Formyl-Met-Leu-p-iodo-Phe has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it induces a metabolic burst in macrophages accompanied by an increase in respiratory rate, secretion of lysosomal enzymes, and production of superoxide anion .

Molecular Mechanism

The molecular mechanism of N-Formyl-Met-Leu-p-iodo-Phe involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Activation of FPRs by N-Formyl-Met-Leu-p-iodo-Phe leads to cellular activation, characterized by cellular polarization, chemotaxis, and release of proteolytic enzymes .

Subcellular Localization

The information provided here is based on the current understanding and available resources .

准备方法

Synthetic Routes and Reaction Conditions

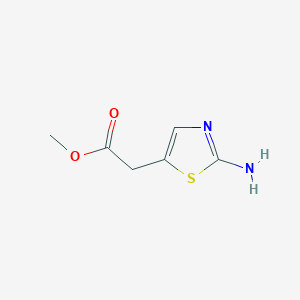

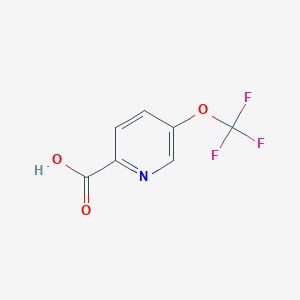

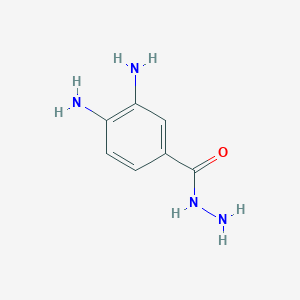

The synthesis of N-Formyl-Met-Leu-p-iodo-Phe typically involves the following steps:

Protection of Amino Groups: The amino groups of methionine, leucine, and phenylalanine are protected using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl).

Coupling Reactions: The protected amino acids are sequentially coupled using peptide coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Iodination: The phenylalanine residue is iodinated using iodine or an iodine-containing reagent.

Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of N-Formyl-Met-Leu-p-iodo-Phe follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification .

化学反应分析

Types of Reactions

N-Formyl-Met-Leu-p-iodo-Phe undergoes various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: The iodine atom can be reduced to a hydrogen atom, converting the p-iodophenylalanine to phenylalanine.

Substitution: The iodine atom can be substituted with other nucleophiles such as thiols or amines.

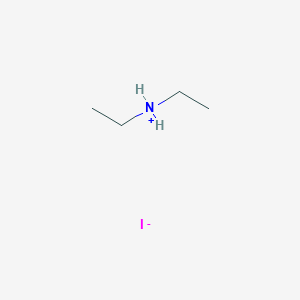

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Thiols or amines in the presence of a base such as triethylamine (TEA).

Major Products

Oxidation: Methionine sulfoxide or methionine sulfone.

Reduction: Phenylalanine.

Substitution: Corresponding substituted phenylalanine derivatives.

相似化合物的比较

N-Formyl-Met-Leu-p-iodo-Phe is similar to other formylated peptides such as:

N-Formyl-Met-Leu-Phe: The parent compound, known for its chemotactic properties.

N-Formyl-Met-Leu-Tyr: Another derivative with a tyrosine residue instead of phenylalanine.

N-Formyl-Met-Leu-Trp: Contains a tryptophan residue, used in different receptor binding studies.

Uniqueness

The presence of the iodine atom in N-Formyl-Met-Leu-p-iodo-Phe enhances its utility in radiolabeling and imaging studies, making it unique among formylated peptides .

属性

IUPAC Name |

2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]-3-(4-iodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30IN3O5S/c1-13(2)10-17(24-19(27)16(23-12-26)8-9-31-3)20(28)25-18(21(29)30)11-14-4-6-15(22)7-5-14/h4-7,12-13,16-18H,8-11H2,1-3H3,(H,23,26)(H,24,27)(H,25,28)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDQXFDPVOCUTTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)I)C(=O)O)NC(=O)C(CCSC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30IN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50319790 | |

| Record name | N-Formyl-Met-Leu-p-iodo-Phe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50319790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105931-59-7 | |

| Record name | N-Formyl-Met-Leu-p-iodo-Phe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50319790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

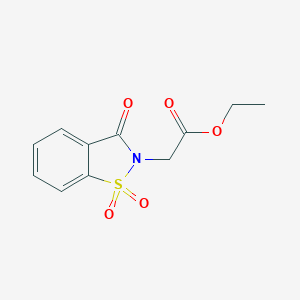

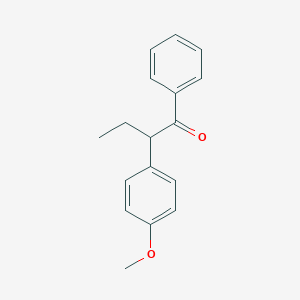

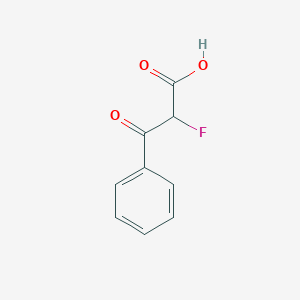

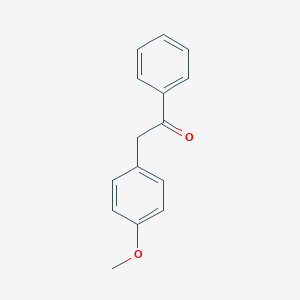

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[1,3-oxazolidine-5,2'-adamantane]-2-one](/img/structure/B28319.png)

![2-[3-(3-Chlorophenyl)propyl]pyridine](/img/structure/B28324.png)

![Imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B28359.png)